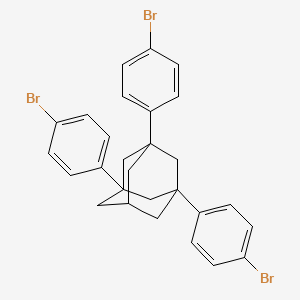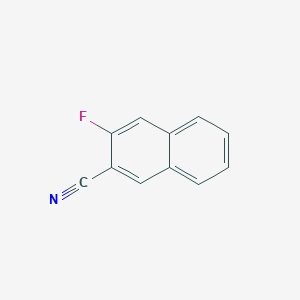
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is an organic compound with the molecular formula C22H16N4. It is known for its unique structure, which includes two pyridine rings attached to a naphthalene core via methylene bridges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .
Applications De Recherche Scientifique
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine has several scientific research applications, including:
Coordination Chemistry: It acts as a ligand, forming stable complexes with various metal ions.
Materials Science: The compound is used in the design of organic materials with specific electronic and optical properties.
Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: The compound is explored for use in the development of sensors and catalysts
Mécanisme D'action
The mechanism of action of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological studies or interacting with metal surfaces in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide: Another pyridine-based ligand with similar coordination properties.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: A compound with multiple pyridine rings, used in coordination chemistry.
Uniqueness
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is unique due to its naphthalene core, which provides rigidity and enhances its ability to form stable complexes with metal ions. This structural feature distinguishes it from other pyridine-based ligands and contributes to its specific applications in materials science and coordination chemistry .
Propriétés
Formule moléculaire |
C22H16N4 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-pyridin-4-yl-N-[5-(pyridin-4-ylmethylideneamino)naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C22H16N4/c1-3-19-20(21(5-1)25-15-17-7-11-23-12-8-17)4-2-6-22(19)26-16-18-9-13-24-14-10-18/h1-16H |
Clé InChI |
FJXHPRVSTIXUPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2N=CC3=CC=NC=C3)C(=C1)N=CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
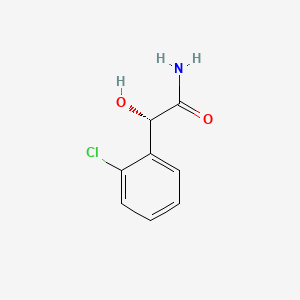
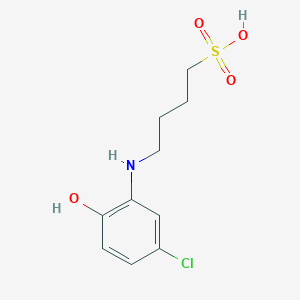


![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
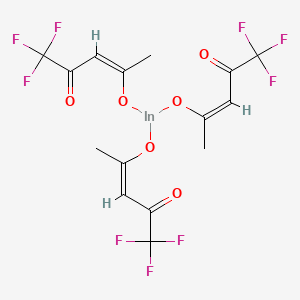
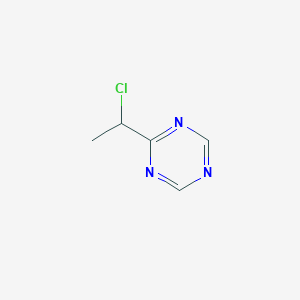
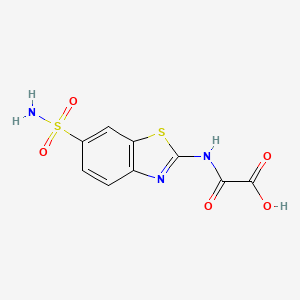
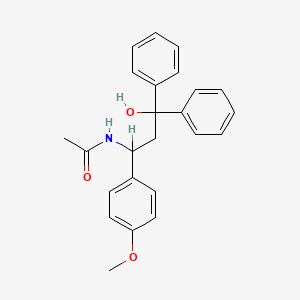
![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
